![molecular formula C15H20FNO B5728649 N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5728649.png)
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide, also known as Rotigotine, is a chemical compound used in scientific research for its potential therapeutic effects on various neurological disorders.
Mecanismo De Acción
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide binds to dopamine receptors in the brain, specifically D2, D3, and D4 receptors. This binding activates the receptors, leading to increased dopamine release and subsequent activation of downstream signaling pathways. The activation of dopamine receptors in the brain leads to improved motor control, decreased symptoms of Parkinson's disease, and improved mood in patients with depression.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide has been shown to increase dopamine release in the brain, leading to improved motor control and decreased symptoms of Parkinson's disease. It has also been shown to improve mood in patients with depression by increasing dopamine levels in the brain. Additionally, it has been shown to improve sleep quality in patients with restless legs syndrome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide is a potent dopamine receptor agonist, making it a valuable tool for studying the role of dopamine in various neurological disorders. However, its use in lab experiments is limited by its potential side effects, such as nausea, vomiting, and dizziness. Additionally, its high potency makes it difficult to determine the appropriate dosage for lab experiments.
Direcciones Futuras
Future research on N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide could focus on its potential therapeutic effects on other neurological disorders, such as schizophrenia and addiction. Additionally, research could focus on developing new derivatives of N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide with improved potency and decreased side effects. Finally, further studies could investigate the long-term effects of N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide on dopamine receptor function and brain physiology.
Métodos De Síntesis
The synthesis of N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide involves the reaction of 4-fluorophenethylamine with cyclohexanecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified through column chromatography or recrystallization to obtain pure N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide.
Aplicaciones Científicas De Investigación
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic effects on various neurological disorders such as Parkinson's disease, restless legs syndrome, and depression. It acts as a dopamine receptor agonist, which means it activates dopamine receptors in the brain, leading to increased dopamine levels. Dopamine is a neurotransmitter that plays a crucial role in motor control, motivation, and reward.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c16-14-8-6-12(7-9-14)10-11-17-15(18)13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTHBOOVDZVJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

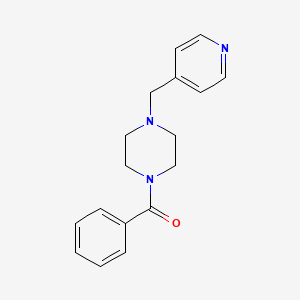
![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)

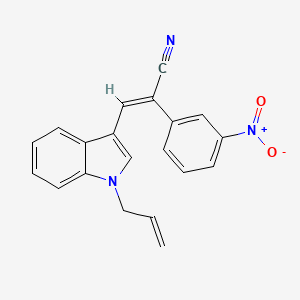

![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)
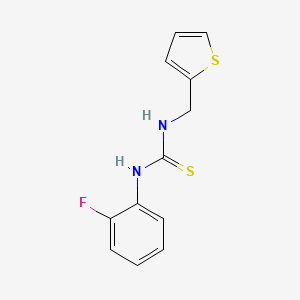

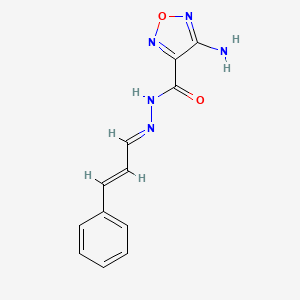
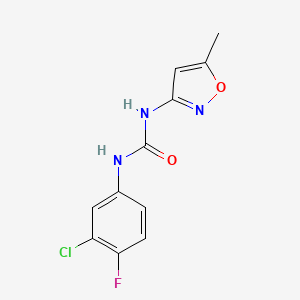
![1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5728670.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5728675.png)
![1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5728682.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide](/img/structure/B5728686.png)